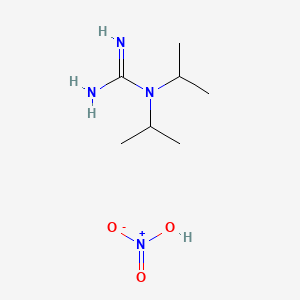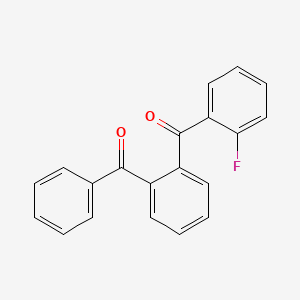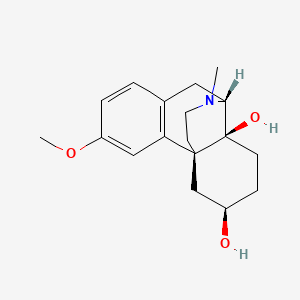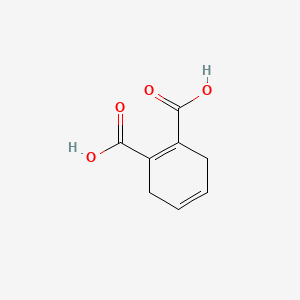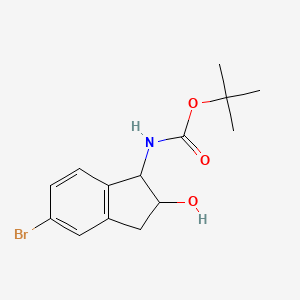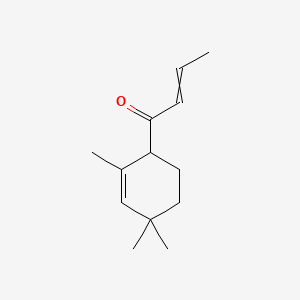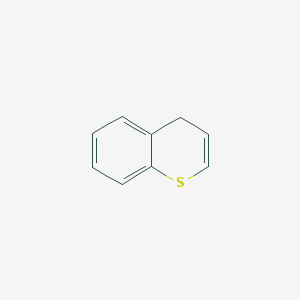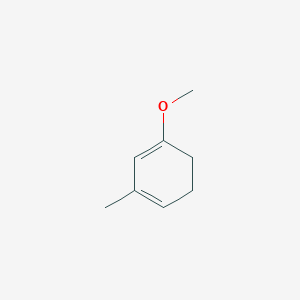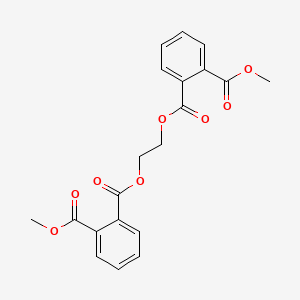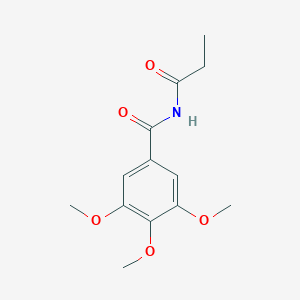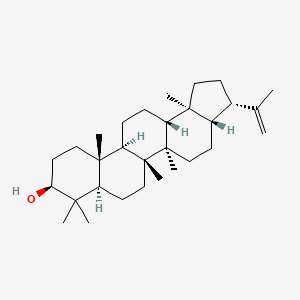
hopenol B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hopenol B is a triterpenoid compound that belongs to the hopane family of triterpenes. These compounds are known for their complex structures and diverse biological activities. This compound is found in various plants and is a component of surface wax in some species, such as oats
準備方法
Synthetic Routes and Reaction Conditions
Hopenol B is synthesized from a common linear precursor, 2,3-oxidosqualene, through the action of oxidosqualene cyclases (OSCs). These enzymes catalyze the cyclization of 2,3-oxidosqualene to form diverse triterpenoid skeletons . In the case of this compound, specific OSCs from plants like Avena strigosa (oats) and Aquilegia have been identified to produce this compound .
Industrial Production Methods
The industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathways in plants and potentially using microbial systems for large-scale production . Genetic engineering and metabolic pathway optimization are key strategies being explored to enhance the yield of this compound.
化学反応の分析
Types of Reactions
Hopenol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
Hopenol B has a wide range of scientific research applications:
作用機序
The mechanism of action of hopenol B involves its interaction with specific molecular targets and pathways. In plants, this compound is synthesized through the cyclization of 2,3-oxidosqualene by OSCs. The enzyme’s active site facilitates the transfer of protons and methyl groups, leading to the formation of the hopane skeleton . This process involves hydride shifting and deprotonation, which are critical for the formation of this compound .
類似化合物との比較
Hopenol B is part of the hopane family of triterpenes, which includes compounds like hop-17(21)-en-3β-ol and simiarenol . These compounds share similar biosynthetic pathways but differ in their specific structures and biological activities. This compound is unique due to its specific cyclization mechanism and the role it plays in plant surface wax formation .
List of Similar Compounds
- Hop-17(21)-en-3β-ol
- Simiarenol
- Butyrospermol
特性
分子式 |
C30H50O |
|---|---|
分子量 |
426.7 g/mol |
IUPAC名 |
(3S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,25+,27+,28+,29-,30-/m1/s1 |
InChIキー |
LFPVZIIPFONRSW-MZIWDXLGSA-N |
異性体SMILES |
CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
正規SMILES |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
